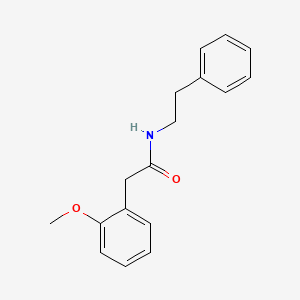

2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide

CAS No.:

Cat. No.: VC15036387

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19NO2 |

|---|---|

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | 2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide |

| Standard InChI | InChI=1S/C17H19NO2/c1-20-16-10-6-5-9-15(16)13-17(19)18-12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,19) |

| Standard InChI Key | CXBWJDPCOPPWKT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1CC(=O)NCCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-Methoxyphenyl)-N-(2-phenylethyl)acetamide consists of an acetamide backbone substituted at the nitrogen atom with a 2-phenylethyl group and at the α-carbon with a 2-methoxyphenyl group. The methoxy group at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, influencing the compound’s reactivity and interactions with biological targets. The IUPAC name, 2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide, reflects this substitution pattern, while its canonical SMILES string (COC1=CC=CC=C1CC(=O)NCCC2=CC=CC=C2) provides a standardized representation of its connectivity.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 269.34 g/mol | |

| IUPAC Name | 2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide | |

| Solubility (pH 7.4) | >40.4 µg/mL | |

| InChIKey | CXBWJDPCOPPWKT-UHFFFAOYSA-N |

Spectroscopic and Chromatographic Data

Mass spectrometry (MS) analyses of structurally related acetamides, such as N-(2-methoxyphenyl)-N-(1-(2-phenylethyl)piperidin-4-yl)acetamide, reveal fragmentation patterns dominated by cleavage adjacent to the amide bond, yielding characteristic ions at m/z 352.215 . Gas chromatography–mass spectrometry (GC-MS) retention indices for analogs range between 2,700–2,800, reflecting moderate polarity and compatibility with non-polar stationary phases . Nuclear magnetic resonance (NMR) data for the compound remain unpublished, but predictions based on analogs suggest distinct signals for the methoxy proton (~δ 3.8 ppm) and the phenethyl aromatic protons (~δ 7.2–7.4 ppm) .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

Early synthesis routes for related N-phenethyl acetamides involved nucleophilic substitution between 2-chloroacetamide derivatives and phenethylamine in refluxing toluene . For example, the preparation of N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride—a precursor to the antiparasitic drug praziquantel—historically required 2.2 equivalents of aminoketal reagents, yielding 67% product after prolonged reaction times . These methods suffered from low efficiency, high reagent consumption, and hygroscopic products, necessitating improvements.

Phase-Transfer Catalysis (PTC) Enhancements

A patented optimization strategy employs phase-transfer catalysts (e.g., cetyltrimethylammonium bromide) to accelerate the reaction between N-(2-phenyl)ethyl-2-aminoacetamide and chloroacetaldehyde dimethyl acetal . By solubilizing inorganic bases (e.g., KCO) in organic solvents, PTC facilitates HCl scavenging, shifting the equilibrium toward product formation. This approach reduces reagent stoichiometry to 1:1, shortens reaction times to 10 hours, and boosts yields to >85% .

Table 2: Comparison of Synthesis Methods

| Parameter | Traditional Method | PTC-Optimized Method |

|---|---|---|

| Reagent Stoichiometry | 1:2.2 | 1:1 |

| Reaction Time | 24 hours | 10 hours |

| Yield | 67% | >85% |

| Byproduct Management | Inefficient HCl removal | Base-assisted scavenging |

Mechanistic Insights

The reaction proceeds via an S2 mechanism, where the amino group of N-(2-phenyl)ethyl-2-aminoacetamide attacks the electrophilic carbon of chloroacetaldehyde dimethyl acetal. The methoxy groups on the acetal stabilize the transition state through inductive effects, while the phase-transfer catalyst enhances base availability, deprotonating the amine and neutralizing HCl in situ .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning Behavior

With a solubility >40.4 µg/mL at pH 7.4, 2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide exhibits favorable aqueous solubility for a lipophilic compound, likely due to the polar amide and methoxy groups. Predicted logP values for analogs range from 5.42–5.65, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The compound’s polar surface area (58.38 Ų) aligns with drug-like molecules, suggesting potential oral bioavailability .

Stability and Degradation Pathways

Under accelerated stability testing (40°C/75% RH), related acetamides show <5% degradation over 30 days, primarily via hydrolysis of the amide bond to yield 2-methoxyphenylacetic acid and phenethylamine . Photostability studies indicate susceptibility to UV-induced radical formation, necessitating light-protected storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume